(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a methoxybenzylidene group, and a diphenylcarbamate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium cyanoborohydride, trifluoroacetic acid, and dimethylformamide . The reaction conditions often require precise temperature control and the use of protective groups to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as recrystallization and microwave-assisted synthesis can be employed to enhance the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like cerium(IV) ammonium nitrate.
Reduction: Sodium cyanoborohydride is commonly used for reductive reactions.
Substitution: Substitution reactions can occur at the methoxybenzylidene group or the benzofuran core.
Common Reagents and Conditions
Oxidation: Cerium(IV) ammonium nitrate in aqueous acetonitrile.
Reduction: Sodium cyanoborohydride in dimethylformamide.
Substitution: Various nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced benzofuran derivatives .
Scientific Research Applications
(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone: Shares the methoxybenzylidene group but has a different core structure.
N-(4-methoxybenzylidene)-4-butylaniline: Similar methoxybenzylidene group but different functional groups and core structure.
Uniqueness
(2Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is unique due to its combination of a benzofuran core, methoxybenzylidene group, and diphenylcarbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C29H21NO5 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C29H21NO5/c1-33-23-14-12-20(13-15-23)18-27-28(31)25-17-16-24(19-26(25)35-27)34-29(32)30(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19H,1H3/b27-18- |
InChI Key |
XPPKHENHNZRPEN-IMRQLAEWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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